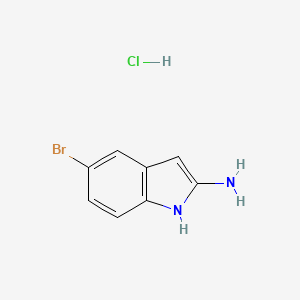

2-Amino-5-bromo-1H-indole hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

5-bromo-1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPLKWZUEMVUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Amino 5 Bromo 1h Indole Hydrochloride

Electronic Effects of Bromine and Amino Substituents on Indole (B1671886) Reactivity

The chemical reactivity of the 2-Amino-5-bromo-1H-indole scaffold is governed by the interplay of the electronic properties of the indole nucleus and its substituents. The indole ring system is inherently electron-rich, which predisposes it to electrophilic attack. The introduction of the amino (-NH₂) group at the C2 position and the bromine (-Br) atom at the C5 position further modulates this reactivity through a combination of inductive and resonance effects.

The amino group at the C2 position is a potent activating group. Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the indole ring system. This donation of electron density significantly increases the nucleophilicity of the heterocyclic ring, particularly at the C3 position. This strong electron-donating effect (+R) makes the indole nucleus much more susceptible to electrophilic attack than the unsubstituted parent indole.

Computational studies on substituted indoles have shown that electron-donating groups increase the energy of the highest occupied molecular orbital (HOMO), making the molecule more reactive toward electrophiles. chemrxiv.orgresearchgate.net The combined influence of the strongly activating C2-amino group and the deactivating-by-induction C5-bromo group results in a complex reactivity profile. The dominant effect is the activation by the amino group, rendering the molecule highly susceptible to electrophilic aromatic substitution. The bromine atom's primary role becomes that of a directing group and a potential site for nucleophilic substitution.

Table 1: Summary of Electronic Effects of Substituents on the Indole Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|---|

| Amino (-NH₂) | C2 | -I (Weak) | +R (Strong) | Strongly Activating | Ortho, Para (to C2) |

| Bromine (-Br) | C5 | -I (Strong) | +R (Weak) | Deactivating (net) | Ortho, Para (to C5) |

Electrophilic Aromatic Substitution (EAS) Patterns on the Brominated Indole Nucleus

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, typically occurring at the electron-rich C3 position. nih.gov The substituents on the 2-Amino-5-bromo-1H-indole ring play a crucial role in directing the regioselectivity of these reactions.

The regioselectivity of EAS on the 2-Amino-5-bromo-1H-indole nucleus is determined by the directing effects of the substituents. The most powerful activating group, the C2-amino group, strongly directs incoming electrophiles to the C3 position. The indole nitrogen atom also inherently directs electrophiles to the C3 position to avoid disrupting the aromaticity of the benzene (B151609) ring in the transition state. The C5-bromo group, being an ortho-, para-director, would direct electrophiles to the C4 and C6 positions.

Given the powerful activating and directing effect of the C2-amino group and the inherent reactivity of the indole C3 position, electrophilic substitution is overwhelmingly expected to occur at the C3 position. Reactions such as halogenation, nitration, and Friedel-Crafts acylations would likely yield the 3-substituted product. nih.govrsc.org For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, is a classic example of an EAS reaction that proceeds readily at the C3 position of indoles. wikipedia.orgcambridge.org

Reaction conditions for EAS on this activated indole would generally be mild. Due to the high nucleophilicity of the ring, strong Lewis acid catalysts may not always be necessary, and reactions can often proceed at lower temperatures compared to less activated aromatic systems. masterorganicchemistry.comtotal-synthesis.com

The C2-amino group is the dominant factor controlling EAS on this molecule. Its strong resonance effect creates a high electron density at the C3 position, making it the primary site of electrophilic attack. This directing effect is so pronounced that it overrides the directing influence of the C5-bromo substituent. The formation of the sigma complex (arenium ion) intermediate is significantly stabilized when the attack occurs at C3, as the positive charge can be delocalized onto both the indole nitrogen and the C2-amino nitrogen. This high degree of stabilization lowers the activation energy for substitution at the C3 position compared to any other position on the ring. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the C5 position of the indole ring is a prime target for functionalization using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chemistryjournals.netnih.govchemistryjournals.net The general mechanism for these transformations typically involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. nih.govchemistryjournals.netlibretexts.org This is followed by transmetalation with a suitable coupling partner and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. chemistryjournals.netnih.govlibretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used for its mild conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids. chemistryjournals.netnih.gov For a substrate like 2-Amino-5-bromo-1H-indole, the Suzuki reaction at the C5 position allows for the introduction of various aryl, heteroaryl, or vinyl groups.

The presence of the unprotected N-H group in the indole ring and the primary amino group can sometimes complicate catalysis. However, methodologies have been developed for the successful coupling of unprotected, nitrogen-rich heterocycles. nih.gov These often employ specific ligand systems and basic conditions to facilitate the reaction while preventing catalyst inhibition. nih.gov The reaction of 2-Amino-5-bromo-1H-indole with an arylboronic acid, for instance, would typically be carried out using a palladium catalyst like Pd(dppf)Cl2 or a combination of a palladium source (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand, in the presence of a base such as K2CO3 or K3PO4. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | N-Boc-2-pyrroleboronic acid | Good | nih.gov |

| P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | Phenylboronic acid | 95 | nih.gov |

| Ligand-free Pd-NPs | K₂CO₃ | H₂O/Isopropanol | 37 | Phenylboronic acid | High | researchgate.net |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Arylboronic acid | 85-95 | N/A |

This table presents typical conditions and results for Suzuki-Miyaura reactions on bromoindole scaffolds, which are applicable to 2-Amino-5-bromo-1H-indole. P1 = a specific phosphine-based precatalyst.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org

For 2-Amino-5-bromo-1H-indole, Sonogashira coupling provides a direct route to 5-alkynyl-2-aminoindoles. These products are versatile intermediates that can undergo further transformations. The reaction is generally performed using a catalyst system like PdCl2(PPh3)2/CuI with a base such as triethylamine (B128534) (Et3N) in a solvent like DMF. nih.gov The presence of the amino group on the indole ring is generally well-tolerated in Sonogashira couplings. researchgate.net

Table 2: Typical Sonogashira Coupling Conditions for Bromoindoles

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Typical Substrate | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT - 60°C | 2-amino-3-iodo-5-nitropyridine | nih.gov |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Reflux | 3-iodo-1H-indole-2-carbonitriles | nih.gov |

| Pd(OAc)₂ / XPhos | None (Copper-free) | Cs₂CO₃ | Dioxane | 100°C | 5-bromoindole (B119039) | researchgate.net |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100°C | 2-amino-5-bromo-3-iodoacetophenone | researchgate.net |

This table illustrates common catalytic systems and conditions for Sonogashira reactions involving haloindoles and related amino-haloaromatics.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines, offering significant advantages over classical methods due to its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org

Applying this reaction to 2-Amino-5-bromo-1H-indole would involve coupling it with a primary or secondary amine (or an ammonia (B1221849) equivalent) to generate 5-amino-substituted 2-aminoindoles. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a strong base like sodium tert-butoxide (NaOtBu). wikipedia.org The unprotected N-H groups of the substrate can potentially interfere, but specific protocols for the amination of N-H containing heterocycles have been successfully developed. nih.gov These methods often use specific bases like LiHMDS to deprotonate the indole nitrogen, preventing catalyst deactivation and promoting the desired C-N bond formation. nih.govlibretexts.org

The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. openochem.orgorganic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. openochem.orglibretexts.org This allows for the coupling of complex fragments. For 2-Amino-5-bromo-1H-indole, a Stille coupling with an arylstannane, vinylstannane, or alkynylstannane would yield the corresponding 5-substituted indole derivative. The reaction mechanism follows the general cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org A significant drawback is the toxicity associated with organotin compounds. organic-chemistry.org

Other related cross-coupling reactions, such as the Heck reaction (coupling with alkenes) and Negishi coupling (using organozinc reagents), can also be employed to functionalize the C5 position, further expanding the synthetic utility of this bromoindole building block.

Reactivity at the Indole Nitrogen (N1) and Amino Group (N2)

The nucleophilic nitrogen atoms at the N1 (indole ring) and N2 (amino group) positions offer further opportunities for derivatization. However, the similar nucleophilicity of these two sites can present a challenge in achieving regioselectivity. The indole N-H is weakly acidic (pKa ≈ 16-17), allowing for deprotonation with a sufficiently strong base, while the C2-amino group is a primary amine. youtube.com Selective functionalization often requires careful choice of reagents, protecting groups, or reaction conditions.

N-Alkylation: The introduction of alkyl groups at the nitrogen centers can be achieved using alkyl halides or other electrophilic alkylating agents. monash.edu To achieve selective N1-alkylation, the indole is typically deprotonated first with a base like sodium hydride (NaH) to form the more nucleophilic indolide anion, which then reacts with the alkyl halide. youtube.comsemanticscholar.org Direct alkylation without a strong base can lead to mixtures of N1 and N2 alkylated products, as well as potential quaternization of the amino group. Protecting the C2-amino group prior to N1-alkylation is a common strategy to ensure selectivity. Conversely, selective N2-alkylation can be challenging and may require specific reaction conditions or prior protection of the N1 position.

N-Acylation: Acylation of 2-Amino-5-bromo-1H-indole can also occur at either nitrogen. The C2-amino group generally reacts more readily with acylating agents like acid chlorides or anhydrides under neutral or mildly basic conditions to form an amide. semanticscholar.org Selective N1-acylation is less common but can be achieved, sometimes as part of a multi-step reaction sequence. nih.gov N-acylation of the C2-amino group is often used as a protection strategy to allow for subsequent selective reactions at the N1 or C5 positions. researchgate.net

Amide Bond Formation and Other Condensation Reactions

The chemical reactivity of 2-Amino-5-bromo-1H-indole is significantly influenced by the nucleophilic character of the 2-amino group. This primary amine functionality serves as a reactive site for a variety of chemical transformations, most notably amide bond formation and other condensation reactions.

Amide Bond Formation: The 2-amino group readily undergoes acylation reactions with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acylated indole derivatives. pearson.comyoutube.com The reaction typically proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. nih.gov The use of a base is often employed to neutralize the hydrochloric acid byproduct when acyl chlorides are used. pearson.com Thioesters have also been reported as stable and effective acyl sources for the N-acylation of indoles, often promoted by a base like cesium carbonate. nih.gov

This transformation is crucial for introducing a wide array of functional groups onto the indole scaffold, thereby modifying its steric and electronic properties for further synthetic applications.

Interactive Data Table: Examples of Amide Bond Formation

Below is a representative table of potential amide bond formation reactions with 2-Amino-5-bromo-1H-indole.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl Chloride | N-(5-bromo-1H-indol-2-yl)acetamide | Base (e.g., pyridine (B92270), triethylamine) in an aprotic solvent |

| Benzoyl Chloride | N-(5-bromo-1H-indol-2-yl)benzamide | Base (e.g., pyridine, triethylamine) in an aprotic solvent |

| Acetic Anhydride (B1165640) | N-(5-bromo-1H-indol-2-yl)acetamide | Typically requires heating, can be performed with or without a catalyst |

Other Condensation Reactions: Beyond simple acylation, the 2-amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). wikipedia.org This imine formation is a critical step in various annulation reactions that construct new heterocyclic rings fused to the indole core.

A prominent example is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While 2-aminoindoles are not β-arylethylamines, analogous cyclization pathways can be envisioned. For instance, reaction with a suitable dicarbonyl compound or keto-aldehyde could lead to the formation of an iminium ion intermediate, which then undergoes intramolecular electrophilic attack onto the electron-rich C3 position of the indole ring. wikipedia.orgresearchgate.net This strategy is a cornerstone for the synthesis of complex heterocyclic systems like β-carbolines and related alkaloids from tryptamine (B22526) precursors. researchgate.netresearchgate.net The initial condensation to an imine is reversible and generally acid-catalyzed. The subsequent cyclization is driven by the formation of a stable, aromatic heterocyclic system. wikipedia.org

Oxidation and Reduction Chemistry of the Indole and Bromine Moieties

The 2-Amino-5-bromo-1H-indole hydrochloride molecule possesses multiple sites susceptible to oxidation and reduction, including the electron-rich indole nucleus, the amino group, and the carbon-bromine bond.

Oxidation Chemistry: The indole ring, activated by the electron-donating 2-amino group, is susceptible to oxidation. Common oxidation products of indoles include oxindoles, where a carbonyl group is introduced at the C2 position. wikipedia.org Electrochemical methods have been developed for the oxidation of 3-substituted indoles to the corresponding 2-oxindoles, often using a mediator like the bromide ion which is electrochemically oxidized to bromine (Br₂) in situ. researchgate.netmdpi.comuni-muenchen.de This generated bromine then reacts with the indole, leading to the oxindole (B195798) after hydrolysis. researchgate.netmdpi.comuni-muenchen.de Given the presence of the 2-amino group, oxidation could potentially lead to more complex products, including oxidative dimerization or the formation of 2-iminoindoline derivatives. The amino group itself can be a site of oxidation, though this often requires specific reagents.

Reduction Chemistry: The indole ring can be selectively reduced under various conditions. Catalytic hydrogenation is a common method to reduce the C2-C3 double bond of the indole nucleus, yielding the corresponding indoline. nih.gov This transformation is often carried out using heterogeneous catalysts like Platinum on carbon (Pt/C) under a hydrogen atmosphere, frequently in the presence of an acid to activate the substrate. nih.gov

Another significant reduction pathway involves the bromine substituent. The C-Br bond at the 5-position can be cleaved via reductive dehalogenation. This is typically achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source. acs.org This reaction allows for the selective removal of the bromine atom, yielding 2-amino-1H-indole, which can be a valuable synthetic intermediate. The choice of catalyst and reaction conditions can often allow for selective reduction of either the indole ring or the C-Br bond.

Interactive Data Table: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent/Conditions | Potential Product(s) | Moiety Transformed |

| Oxidation | Electrochemical oxidation (e.g., with KBr) | 5-bromo-1H-indol-2(3H)-one (5-bromo-oxindole) | Indole Ring (C2 position) |

| Reduction | H₂, Pt/C, Acid (e.g., p-TsOH) in H₂O | 2-Amino-5-bromoindoline | Indole Ring (C2-C3 bond) |

| Reductive Dehalogenation | H₂, Pd/C, Base (e.g., NaOAc) in EtOH | 2-Amino-1H-indole | C5-Br Bond |

Cycloaddition and Annulation Reactions Involving the Indole Core

The indole nucleus, particularly the pyrrole (B145914) ring portion, can participate as a component in cycloaddition and annulation reactions to construct more complex, fused heterocyclic systems. The presence of the 2-amino and 5-bromo substituents significantly modulates the electronic properties of the indole core, thereby influencing its reactivity in these transformations.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. acs.org The indole C2-C3 double bond can act as a dienophile, reacting with a suitable diene. Conversely, indole derivatives can sometimes function as the diene component. Indolynes, which are aryne derivatives of indole, have been shown to undergo Diels-Alder cycloadditions with dienes like 2-tert-butylfuran, although regioselectivity can be an issue depending on the position of the aryne. wikipedia.org The electron-donating 2-amino group would be expected to activate the indole ring, potentially facilitating its participation in normal-electron-demand Diels-Alder reactions where the indole acts as the diene. Photocatalytic [2+2] cycloadditions of indoles with olefins have also been reported, providing access to cyclobutane-fused indolines. researchgate.net

Annulation Reactions: Annulation reactions are ring-forming processes that build a new ring onto an existing one. For 2-aminoindoles, these reactions are particularly valuable for synthesizing pharmaceutically relevant scaffolds such as β-carbolines and pyrrolo[2,3-b]indoles. researchgate.net

β-Carboline Synthesis: As an extension of the condensation reactions discussed previously, the Pictet-Spengler reaction and its variants are classic annulation methods. researchgate.net The reaction of a tryptamine derivative (structurally similar to a 3-substituted indole) with an aldehyde leads to the formation of the tetrahydro-β-carboline skeleton. researchgate.net By analogy, reacting 2-Amino-5-bromo-1H-indole with appropriate bifunctional reagents can lead to the annulation of a third ring.

Pyrrolo[2,3-b]indole Synthesis: This fused-ring system can be accessed through intramolecular C-H amination reactions. For example, α-indolylhydrazones can undergo Cu/Fe co-catalyzed intramolecular amination to yield pyrrolo[2,3-b]indoles. nih.gov This suggests that if the 2-amino group of 2-Amino-5-bromo-1H-indole is first converted into a suitable precursor containing a pendant reactive group, an intramolecular annulation could be triggered to form a new fused ring.

These strategies leverage the inherent reactivity of the indole N1 and C3 positions, as well as the nucleophilicity of the C2-amino group, to construct polycyclic architectures. youtube.com

Investigating Reaction Mechanisms and Intermediates

Understanding the underlying mechanisms and the transient species involved in the reactions of 2-Amino-5-bromo-1H-indole is crucial for controlling reaction outcomes and designing new synthetic pathways.

The transformations of 2-Amino-5-bromo-1H-indole proceed through various short-lived reactive intermediates, which can be inferred from mechanistic studies of related indole chemistry.

Iminium Ions: In condensation reactions with aldehydes or ketones, such as the initial step of a Pictet-Spengler type reaction, the protonation of the initially formed imine leads to a highly electrophilic iminium ion. wikipedia.orgrsc.org This intermediate is key to the subsequent intramolecular cyclization, where the electron-rich indole C3 position attacks the iminium carbon to form the new ring. researchgate.netnih.gov

Wheland Intermediates (Sigma Complexes): In electrophilic substitution reactions on the indole ring (such as halogenation or Friedel-Crafts type reactions), the attack of an electrophile generates a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. researchgate.net For indole, attack at C3 is generally favored as it allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring. The stability of this intermediate dictates the regioselectivity of the reaction.

Indole Anion: In reactions involving deprotonation of the indole N-H, such as certain N-acylation or N-alkylation reactions, an indole anion is formed. nih.govrsc.org This species is highly nucleophilic at the nitrogen atom, facilitating reactions with electrophiles at this position. nih.gov The formation of this intermediate is often promoted by a base. nih.govrsc.org

Spiroindolenines: In some Pictet-Spengler reactions, spiroindolenines are proposed as key intermediates resulting from the attack of the indole C3 onto the iminium ion. researchgate.netnih.gov These spirocycles can then undergo a rearrangement to form the final tetrahydro-β-carboline product. researchgate.net

These intermediates are typically not isolated but are characterized through trapping experiments, kinetic studies, and spectroscopic methods like NMR and mass spectrometry, often in combination with computational modeling. nih.govnih.gov

The outcome of reactions involving 2-Amino-5-bromo-1H-indole is governed by the interplay of kinetic and thermodynamic factors. The substituents on the indole ring play a critical role in modulating these factors.

Thermodynamic Control: The final product distribution is determined by the relative stability of the possible products. In annulation reactions, the formation of a stable, aromatic polycyclic system provides a strong thermodynamic driving force for the reaction to proceed to completion. wikipedia.org For electrophilic substitution, substitution at C3 is generally both kinetically and thermodynamically favored because it preserves the aromaticity of the benzenoid ring in the intermediate and final product. ic.ac.uk In contrast, substitution at C2 would lead to a less stable intermediate.

Interactive Data Table: Factors Influencing Reactivity

| Factor | Influence on 2-Amino-5-bromo-1H-indole | Example Reaction |

| Kinetic Control | The electron-donating 2-amino group activates the ring, increasing the rate of electrophilic attack, primarily at C3. | Friedel-Crafts Acylation |

| Thermodynamic Control | Reactions that lead to the formation of stable, fused aromatic systems are favored. | Pictet-Spengler type annulation to form a β-carboline derivative. |

| Steric Hindrance | Bulky reagents may face hindered approach to the C2 position, further favoring reactions at C3 or the N1-H position. | Acylation with a sterically demanding acyl chloride. |

| Solvent Effects | Polar solvents can stabilize charged intermediates (e.g., Wheland intermediate), potentially increasing reaction rates. | Electrophilic Bromination |

Derivatization Strategies and Molecular Scaffold Construction

Functionalization of the Amino Group (C2-Amino)

The primary amino group at the C2 position of the indole (B1671886) ring is a versatile handle for introducing a variety of functional groups and for building larger, more complex structures. Its nucleophilic character allows it to readily participate in several fundamental organic reactions.

The C2-amino group can be readily acylated to form amides or reacted with isocyanates to form ureas, transformations that are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Amidation is typically achieved by reacting the 2-aminoindole with an acylating agent such as an acyl chloride, anhydride (B1165640), or a carboxylic acid activated with a coupling agent (e.g., HBTU, HATU). organic-chemistry.org This reaction forms a stable amide bond, linking a new acyl group to the indole core. youtube.com The choice of acylating agent allows for the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. nih.gov

Ureation involves the reaction of the C2-amino group with an isocyanate (R-N=C=O) or a carbamoyl (B1232498) chloride. This reaction yields a 2-ureidoindole derivative. The urea (B33335) linkage is a common pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological targets.

Table 1: Representative Amidation and Ureation Reactions This table presents hypothetical but chemically sound examples based on standard organic transformations, as specific literature on 2-Amino-5-bromo-1H-indole hydrochloride for these reactions is sparse.

| Reaction Type | Reagent | Product Structure | Typical Conditions |

|---|---|---|---|

| Amidation | Acetyl chloride | 2-Acetamido-5-bromo-1H-indole | Base (e.g., Pyridine (B92270) or Et₃N), Aprotic Solvent (e.g., DCM, THF) |

| Amidation | Benzoic acid | 2-Benzamido-5-bromo-1H-indole | Coupling Agent (e.g., HBTU, EDCI), Base, DMF |

| Ureation | Phenyl isocyanate | N-(5-bromo-1H-indol-2-yl)-N'-phenylurea | Aprotic Solvent (e.g., THF, Dioxane), Room Temperature |

The primary amino group of 2-amino-5-bromo-1H-indole readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction, typically catalyzed by a small amount of acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ekb.egresearchgate.net

The formation of a C=N double bond extends the conjugated system of the indole ring and provides a new reactive site for further transformations, such as reduction to a secondary amine or addition of nucleophiles. The stability and reactivity of the resulting imine can be tuned by the nature of the substituent (R¹, R²) derived from the carbonyl compound. This reaction is a cornerstone for building more complex molecular frameworks. jocpr.comscirp.org

Table 2: Examples of Schiff Base Formation Illustrative examples of imine formation from 2-Amino-5-bromo-1H-indole and various carbonyl compounds.

| Carbonyl Reactant | Product Name | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-5-bromo-1H-indol-2-amine | Ethanol (B145695), Reflux, cat. Acetic Acid |

| Acetone | N-((E)-propan-2-ylidene)-5-bromo-1H-indol-2-amine | Methanol (B129727), Room Temperature |

| 5-Bromo-2-hydroxybenzaldehyde | 4-bromo-2-(((E)-(5-bromo-1H-indol-2-yl)imino)methyl)phenol | Ethanol, Reflux ekb.egresearchgate.net |

The 2-aminoindole scaffold is an excellent precursor for the synthesis of fused polyheterocyclic systems through cyclocondensation reactions. researchgate.net In these reactions, the C2-amino group, and often the adjacent N1-H group, act as a binucleophilic unit that can react with bifunctional electrophiles, such as 1,2- or 1,3-dicarbonyl compounds, to form new heterocyclic rings fused to the indole core. nih.gov

For example, reaction with α-dicarbonyls (e.g., 2,3-butanedione) can lead to the formation of pyrazino[1,2-a]indoles. Similarly, reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) can yield diazepino[1,2-a]indole derivatives. These cyclocondensation strategies provide a powerful and direct route to novel and architecturally complex heterocyclic scaffolds.

Exploitation of the Bromine Atom for Further Functionalization

The bromine atom at the C5 position of the indole ring is a key functional group that serves as a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org This allows for the precise and efficient modification of the benzenoid portion of the indole core.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon bonds at the C5 position of the 5-bromoindole (B119039) scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromoindole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl or vinyl-indole structures and is known for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govresearchgate.netrsc.orgnih.gov

Heck Reaction: The Heck reaction couples the 5-bromoindole with an alkene to form a 5-alkenyl-substituted indole. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. acs.orgorganic-chemistry.orgnih.govwikipedia.org It is a reliable method for introducing vinyl groups, which can serve as handles for further synthetic transformations.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the 5-bromoindole with a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base, providing a direct route to 5-alkynylindoles. researchgate.netnih.govorganic-chemistry.org

Table 3: Palladium-Catalyzed C-C Bond Forming Reactions on 5-Bromoindole

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Phenyl-1H-indole | nih.gov |

| Suzuki-Miyaura | (Hetero)aryl boronic acids | Pd/SPhos, K₂CO₃ | 5-(Hetero)aryl-1H-indoles | rsc.org |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | 5-Styryl-1H-indole | wikipedia.org |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-(Phenylethynyl)-1H-indole | researchgate.net |

Beyond carbon, the C5-bromo position can be functionalized with a variety of other elements, significantly expanding the chemical space accessible from this scaffold.

Incorporation of Sulfur (S): Carbon-sulfur bonds can be formed via palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination. The reaction of 5-bromoindole with thiols (R-SH) in the presence of a suitable palladium catalyst and ligand system affords 5-(alkyl/arylthio)indoles. This method provides access to indole-containing thioethers. nih.govacs.org

Incorporation of Phosphorus (P): The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites (HP(O)(OR)₂), can be employed to introduce a phosphonate (B1237965) group at the C5 position. This transformation yields diethyl (1H-indol-5-yl)phosphonates, which are valuable intermediates for further reactions, such as the Horner-Wadsworth-Emmons olefination.

Incorporation of Silicon (Si): A silicon moiety can be introduced at the C5 position through a two-step sequence. First, halogen-metal exchange of 5-bromoindole with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature generates the 5-lithioindole intermediate. Subsequent quenching of this highly reactive species with a chlorosilane, such as trimethylsilyl (B98337) chloride (TMSCl), yields the 5-silyl-substituted indole. sciengine.com Silyl (B83357) groups can be useful as protecting groups or as directing groups in subsequent electrophilic aromatic substitution reactions. researchgate.netescholarship.org

Construction of Complex Heterocyclic Systems Utilizing the Indole Nucleus

The indole scaffold is a common feature in many biologically active compounds, and its fusion with other heterocyclic rings can lead to the generation of novel chemical entities with unique properties. The 2-amino and 5-bromo substituents on the indole ring of the title compound offer strategic points for the construction of such complex systems.

The fusion of pyridine, pyrimidine (B1678525), and thiazole (B1198619) rings to the indole nucleus can be achieved through various synthetic strategies, often leveraging the reactivity of the 2-amino group and the adjacent endocyclic nitrogen.

Pyridine-Fused Systems: The synthesis of pyrido[1,2-a]indoles is a well-established area of research. rsc.org These structures can be accessed through various synthetic pathways, and the presence of an amino group on the indole ring can facilitate cyclization reactions to form the fused pyridine ring. For instance, condensation reactions of 2-aminoindoles with appropriate dicarbonyl compounds or their equivalents can lead to the formation of the pyrido[1,2-a]indole scaffold. While specific examples starting from 2-Amino-5-bromo-1H-indole are not prevalent in the literature, established methods for the synthesis of pyridine and fused pyridine derivatives could be adapted. nih.gov For example, a scalable, one-pot, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines and trifluoroacetic anhydride has been reported, showcasing a potential strategy for fusing a pyridine ring. chemrxiv.org

Pyrimidine-Fused Systems: Pyrimidine-fused indoles, such as pyrido[2,3-d]pyrimidines, are of considerable interest due to their biological activities. nih.gov The synthesis of these systems often involves the use of a precursor that already contains a pyrimidine or a pyridine ring, which is then fused to the indole. However, building the pyrimidine ring onto the indole core is also a viable strategy. For 2-Amino-5-bromo-1H-indole, the 2-amino group can act as a nucleophile in condensation reactions with various reagents to construct the pyrimidine ring. Ultrasound-assisted synthesis has been shown to be an efficient method for the preparation of pyrimidines and their fused derivatives, potentially offering a more environmentally friendly approach. nih.gov

Thiazole-Fused Systems: The synthesis of thiazole-fused indoles can be approached through reactions that form the thiazole ring using the 2-amino group of the indole. A common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. youtube.com In the case of 2-Amino-5-bromo-1H-indole, it can be converted to a thiourea (B124793) derivative, which can then undergo cyclization with an appropriate α-haloketone to yield a thiazole-fused system. nih.gov The synthesis of 2-aminothiazole (B372263) derivatives through this and other methods is well-documented. organic-chemistry.org Additionally, one-pot reactions have been developed for the synthesis of new functionalized thiazolo pyridine-fused spirooxindoles, which could be adapted for indole systems. nih.gov

| Fused Heterocycle | General Synthetic Strategy | Potential Reagents for 2-Amino-5-bromo-1H-indole |

|---|---|---|

| Pyridine | Condensation and cyclization reactions | Dicarbonyl compounds, α,β-unsaturated ketones |

| Pyrimidine | Cyclocondensation reactions | β-dicarbonyl compounds, cyanoacetamides |

| Thiazole | Hantzsch synthesis and related reactions | α-haloketones (after conversion to thiourea) |

The construction of spirocyclic and polycyclic systems containing the indole nucleus leads to three-dimensionally complex molecules with potential for novel biological activities.

Spirocyclic Indole Frameworks: Spiroindolines and spiroindoles are an important class of spirocyclic compounds found in a wide range of pharmaceuticals and natural products. rsc.org The synthesis of these structures can be challenging due to the tendency for 1,2-migration to restore aromaticity. rsc.org However, various methods have been developed to access these scaffolds. For derivatives of 2-Amino-5-bromo-1H-indole, the indole nitrogen or the C3 position can be involved in the formation of the spirocyclic ring system. For example, multicomponent reactions involving isatins (which can be prepared from indoles) are a common strategy for the synthesis of spirooxindoles. nih.govnih.gov The presence of the bromine atom at the 5-position can influence the reactivity and electronic properties of the indole ring, potentially impacting the stereochemical outcome of spirocyclization reactions. researchgate.net

Polycyclic Indole Frameworks: The indole nucleus can serve as a template for the construction of more complex polycyclic systems. rsc.org These structures can be synthesized through intramolecular cyclization reactions, where a side chain attached to the indole ring reacts with another part of the indole nucleus to form a new ring. The 2-amino and 5-bromo substituents of 2-Amino-5-bromo-1H-indole can be used as handles to introduce such side chains. For example, the amino group can be acylated with a reagent containing a reactive functional group that can subsequently undergo cyclization. The bromine atom can participate in palladium-catalyzed cross-coupling reactions to introduce complex side chains that can then be used in cyclization reactions to form polycyclic systems. Furthermore, 4-aminoindoles have been utilized as 1,4-bisnucleophiles for the diversity-oriented synthesis of tricyclic indoles bearing 3,4-fused seven-membered rings. rsc.org

The structural similarity of the 2-aminoindole core to o-phenylenediamine (B120857) allows for its use in the synthesis of other important heterocyclic systems like indazoles and benzimidazoles.

Indazole Derivatives: Indazoles are bicyclic heterocyclic compounds that are isomers of indoles. They are known to possess a wide range of biological activities. nih.gov The synthesis of indazoles can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov For 2-Amino-5-bromo-1H-indole, the 2-amino group and the endocyclic nitrogen, along with the adjacent carbon atom, can potentially be rearranged or utilized in reactions to form the pyrazole (B372694) ring of the indazole system. More directly, synthetic routes starting from bromo-substituted anilines are well-established for the synthesis of bromo-indazoles, which could be conceptually applied. ucsf.eduguidechem.com For example, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been reported. organic-chemistry.org

Benzimidazole (B57391) Derivatives: Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. bohrium.comijariie.com The most common method for their synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (Phillip's method). bohrium.com The 2-Amino-5-bromo-1H-indole molecule contains a structural motif analogous to an o-phenylenediamine. The 2-amino group and the indole nitrogen (N1) can react with aldehydes, carboxylic acids, or other carbonyl compounds to form the fused imidazole (B134444) ring of a benzimidazole derivative. mdpi.comnih.gov This reaction is often catalyzed by acids and can be performed under various conditions, including solvent-free and grinding methods. nih.gov

| Derivative | Synthetic Approach | Key Reaction Type |

|---|---|---|

| Indazole | Cyclization of substituted anilines/hydrazones | Intramolecular cyclization, Diazotization |

| Benzimidazole | Condensation of o-phenylenediamine analogues | Condensation with carbonyl compounds |

Design Principles for Novel Molecular Scaffolds Based on Brominated Aminoindoles

The design of novel molecular scaffolds based on 2-Amino-5-bromo-1H-indole is guided by several principles aimed at maximizing molecular diversity and biological activity. The presence of the bromine atom is a key feature that can be exploited in scaffold design.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.gov The bromine atom in 2-Amino-5-bromo-1H-indole can participate in halogen bonding, which can be a crucial factor in the binding of a molecule to a biological target. acs.org The strength and directionality of the halogen bond can be modulated by the electronic environment of the indole ring, which in turn can be influenced by other substituents. nih.govacs.org Therefore, the design of novel scaffolds can involve the strategic placement of functional groups that can either enhance the halogen bonding capability of the bromine atom or act as complementary interaction partners.

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening. spirochem.com These approaches are well-suited for the derivatization of the 2-Amino-5-bromo-1H-indole scaffold due to its multiple points of diversification.

Parallel Synthesis: In parallel synthesis, a large number of individual compounds are synthesized simultaneously in a spatially separated manner, often in microtiter plates or using automated synthesis platforms. bioduro.com This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents at different positions of the 2-Amino-5-bromo-1H-indole scaffold. For example, a library of amides can be generated by reacting the 2-amino group with a diverse set of carboxylic acids in parallel. Similarly, a library of cross-coupled products can be synthesized by reacting the 5-bromo position with a variety of boronic acids or alkynes under palladium catalysis. acs.org

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Amino-5-bromo-1H-indole hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the amine protons, and the N-H proton of the indole (B1671886) ring. The presence of the hydrochloride salt would likely lead to broader signals for the exchangeable protons (NH and NH₂).

The chemical shifts are influenced by the electron-donating amino group at the 2-position and the electron-withdrawing bromo group at the 5-position. The aromatic protons are expected to show characteristic coupling patterns (doublets and doublet of doublets) that allow for their unambiguous assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | 11.0 - 12.0 | br s | - |

| H-3 | 6.0 - 6.5 | s | - |

| H-4 | 7.2 - 7.4 | d | 8.5 - 9.0 |

| H-6 | 7.0 - 7.2 | dd | 8.5 - 9.0, ~2.0 |

| H-7 | 7.5 - 7.7 | d | ~2.0 |

| NH₂ | 8.0 - 9.0 | br s | - |

| HCl | Variable | br s | - |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Predicted values are based on the analysis of similar indole derivatives. 'br s' denotes a broad singlet, 's' a singlet, 'd' a doublet, and 'dd' a doublet of doublets.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each of the eight carbon atoms in the indole ring. The chemical shifts are significantly affected by the substituents. The C-2 carbon, bearing the amino group, is expected to be significantly downfield, while the C-5 carbon, attached to the bromine atom, will also be influenced.

A Distortionless Enhancement by Polarization Transfer (DEPTQ) experiment would be crucial for distinguishing between quaternary, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. In this case, it would help to confirm the assignments of the CH carbons (C-3, C-4, C-6, C-7) and the quaternary carbons (C-2, C-3a, C-5, C-7a).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 95 - 100 |

| C-3a | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 122 - 127 |

| C-7 | 112 - 117 |

| C-7a | 135 - 140 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of substituted indole compounds.

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms and, in some cases, the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-6, and H-6 with H-7), confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would be used to definitively assign the signals for the CH carbons (C-3, C-4, C-6, and C-7) by linking their proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning the quaternary carbons. For instance, correlations from H-4 to C-3a, C-5, and C-7a, and from H-7 to C-3a and C-5 would help to confirm the assignments of these quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry in larger molecules, NOESY can also provide information about through-space proximity of atoms. For this relatively planar molecule, NOESY could show correlations between adjacent protons, further confirming the structural assignments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The hydrochloride salt may influence the position and shape of the N-H stretching bands.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching | Amino (NH₂) and Indole (NH) groups |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1650 - 1600 | N-H bending | Amino (NH₂) group |

| 1600 - 1450 | C=C stretching | Aromatic ring |

| 1350 - 1250 | C-N stretching | Aromatic amine |

| 850 - 750 | C-H out-of-plane bending | Aromatic ring substitution pattern |

| 600 - 500 | C-Br stretching | Aryl bromide |

Note: These are expected ranges and the exact peak positions can vary based on the sample preparation and physical state.

Raman spectroscopy is a complementary technique to FTIR. While strong IR absorptions are observed for polar bonds, Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations and the C-Br stretch. It can be particularly useful for identifying the indole ring vibrations. A comparative analysis of both FTIR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1620 - 1580 | C=C stretching | Aromatic ring |

| 1400 - 1300 | Indole ring vibrations | |

| 1050 - 1000 | Ring breathing mode | |

| 600 - 500 | C-Br stretching | Aryl bromide |

Note: These are expected ranges for the key Raman active modes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of chemical compounds, providing critical information on molecular weight and structural features through fragmentation analysis. For this compound, mass spectrometry confirms the compound's identity and provides insights into its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from conventional mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, often at sub-ppm levels. longdom.org This capability is crucial for unambiguously determining the elemental composition of a molecule. longdom.org For 2-Amino-5-bromo-1H-indole, HRMS analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI) to generate the protonated molecular ion, [M+H]⁺.

The high mass accuracy of HRMS allows for the confident differentiation between compounds with very similar nominal masses. longdom.org The exact mass of the protonated cation (C₈H₈BrN₂) is measured and compared against the theoretical mass calculated from the most abundant isotopes of its constituent elements. This comparison confirms the elemental formula.

Table 1: HRMS Data for the Protonated Molecular Ion of 2-Amino-5-bromo-1H-indole

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | C₈H₈BrN₂ |

| Ion | [M+H]⁺ |

| Theoretical Exact Mass | 210.9920 Da |

| Measured Exact Mass | 210.9923 Da |

| Mass Error | 1.4 ppm |

Note: The data presented in this table is illustrative and represents typical results obtained from HRMS analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV). This process results in the formation of a molecular ion (M⁺˙) that is often unstable and undergoes extensive, reproducible fragmentation. The resulting mass spectrum displays a unique pattern of fragment ions that serves as a molecular fingerprint, aiding in structural confirmation.

The fragmentation of 2-Amino-5-bromo-1H-indole in EI-MS is guided by the stability of the aromatic indole core and the nature of its substituents. libretexts.org The molecular ion peak is expected to be prominent due to the stability of the aromatic ring system. libretexts.org Key fragmentation pathways for amino-indoles and bromo-aromatic compounds include the loss of small neutral molecules and radicals. Characteristic fragmentation for this compound would likely involve the cleavage of the bromine atom and fragmentation of the pyrrole (B145914) ring component of the indole structure. nih.gov

Table 2: Proposed EI-MS Fragmentation Pattern for 2-Amino-5-bromo-1H-indole

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 211/213 | [C₈H₇BrN₂]⁺˙ | Molecular Ion (M⁺˙) |

| 184/186 | [C₇H₅BrN]⁺˙ | HCN |

| 132 | [C₈H₇N₂]⁺ | Br• |

| 105 | [C₇H₆N]⁺ | Br•, HCN |

Note: Data is hypothetical, based on established fragmentation principles. The presence of bromine results in characteristic isotopic patterns (¹⁹Br/⁸¹Br) for bromine-containing fragments.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating, identifying, and purifying components of a mixture. For this compound, various chromatographic methods are employed to assess purity, monitor reactions, and prepare pure samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. journalcsij.com A reversed-phase (RP-HPLC) method is typically developed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov

Method development involves optimizing several parameters to achieve good separation between the main compound and any potential impurities. journalcsij.com Key parameters include the choice of column, mobile phase composition, flow rate, and detection wavelength. Given the compound's aromatic nature, UV detection is highly effective. The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase is common to ensure good peak shape for amine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com

Table 3: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 80:20 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~275 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Note: These parameters provide a typical starting point for method development and may require further optimization.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity, low volatility, and thermal instability. The primary amino group and the N-H group of the indole ring contribute to strong intermolecular hydrogen bonding. Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

A common derivatization strategy for compounds with active hydrogen atoms (such as amines) is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivative exhibits significantly increased volatility, allowing for successful elution and separation on a standard GC column.

Table 4: Potential GC-MS Method for the Silylated Derivative

| Parameter | Condition |

|---|---|

| Derivatization Reagent | MTBSTFA |

| GC Column | Nonpolar (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

Note: The specific conditions would be optimized for the particular silyl (B83357) derivative being analyzed.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine appropriate solvent systems for column chromatography. amrita.edu For the synthesis of 2-Amino-5-bromo-1H-indole, TLC is an ideal tool to track the consumption of starting materials and the formation of the product. aga-analytical.com.pl

The separation on a TLC plate is based on the differential partitioning of components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or mixture). amrita.edu After eluting the plate, the separated spots are visualized. Since many indole derivatives are UV-active, they can often be seen under a UV lamp. Additionally, specific staining reagents can be used. Ninhydrin is a common stain for compounds with primary amino groups, which reacts to produce a characteristic colored spot (often purple or blue). chemistryhall.comscirp.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify compounds. chemistryhall.com

Table 5: Example TLC System for Monitoring a Synthesis Reaction

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase (Eluent) | 30% Ethyl Acetate in Hexane |

| Visualization | UV light (254 nm) and/or Ninhydrin stain |

| Hypothetical Rf (Starting Material) | 0.5 |

| Hypothetical Rf (Product) | 0.3 |

Note: Rf values are highly dependent on the specific TLC plate, eluent composition, and experimental conditions.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry is a widely utilized analytical technique for the quantitative determination of compounds that absorb light. For "this compound," both ultraviolet (UV) and visible spectrophotometric methods can be developed, leveraging the inherent chromophoric properties of the indole ring and the reactivity of the primary aromatic amine group.

UV-Vis Absorption Spectroscopy

The indole nucleus, being an aromatic heterocyclic system, exhibits characteristic absorption bands in the UV region. The presence of substituents, such as the bromo group at the C5 position and the amino group at the C2 position, influences the position (λmax) and intensity (molar absorptivity) of these absorption bands. A quantitative method can be developed by measuring the absorbance of solutions of the compound at a specific wavelength, typically the λmax where absorbance is highest, to ensure maximum sensitivity.

The relationship between absorbance and concentration is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. A standard calibration curve is typically generated by measuring the absorbance of several solutions of known concentrations. This curve is then used to determine the concentration of unknown samples. For instance, the UV absorption spectrum of 5-bromoindole (B119039) in ethanol (B145695) shows distinct absorption bands that are foundational for such analyses. core.ac.uk The protonation of the amino group in the hydrochloride salt can also influence the spectral characteristics.

Colorimetric Methods

For enhanced selectivity or for analysis in complex matrices where UV-absorbing interferences may be present, colorimetric methods can be employed. These methods involve a chemical reaction that produces a colored product, which is then measured in the visible region of the spectrum. The primary aromatic amine functionality of "this compound" is amenable to various colorimetric reactions.

One common approach is diazotization followed by a coupling reaction. In this method, the primary amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) in a cold environment to form a diazonium salt. This intermediate is then coupled with a suitable chromogenic agent, such as N-(1-naphthyl)ethylenediamine, to produce a stable and intensely colored azo dye. The absorbance of the resulting solution is measured at the λmax of the dye. This technique is highly sensitive and specific for primary aromatic amines. nih.gov

Another potential method involves the reaction of the aromatic amine with an oxidizing agent in the presence of a chromogenic reagent. For example, some aromatic amines can reduce the Fe(III)-ferrozine complex to the violet-colored Fe(II)-ferrozine complex, with an absorbance maximum around 562 nm. nih.gov The intensity of the color produced is proportional to the concentration of the amine.

To illustrate the quantitative application, a hypothetical calibration curve for the direct UV spectrophotometric analysis of "this compound" is presented below.

| Standard Solution Concentration (µg/mL) | Absorbance at λmax (e.g., 285 nm) |

|---|---|

| 2.0 | 0.155 |

| 4.0 | 0.310 |

| 6.0 | 0.465 |

| 8.0 | 0.620 |

| 10.0 | 0.775 |

This table presents hypothetical data for illustrative purposes.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements like halogens (Br, Cl) and sulfur (S) within a molecule. This analysis provides the percentage composition of the compound, which is used to derive its empirical formula—the simplest whole-number ratio of atoms present. For "this compound," this method is crucial for confirming its chemical formula, C₈H₉BrClN₂.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the pure compound is subjected to high-temperature combustion in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a detector. For halogen analysis, the combustion gases are passed through specific traps, and the resulting halides can be quantified by techniques such as ion chromatography or titration. robertson-microlit.com

The molecular formula of this compound is C₈H₉BrClN₂. The theoretical elemental composition can be calculated from its molecular weight (264.54 g/mol ).

Carbon (C): (8 * 12.01) / 264.54 * 100% = 36.30%

Hydrogen (H): (9 * 1.01) / 264.54 * 100% = 3.44%

Bromine (Br): (1 * 79.90) / 264.54 * 100% = 30.20%

Chlorine (Cl): (1 * 35.45) / 264.54 * 100% = 13.40%

Nitrogen (N): (2 * 14.01) / 264.54 * 100% = 10.59%

Experimental results from elemental analysis are compared against these theoretical values. A close agreement (typically within ±0.4%) is considered strong evidence for the proposed formula and the purity of the sample.

The process of deriving the empirical formula from experimental data involves converting the mass percentages of each element to moles, and then determining the simplest whole-number ratio of these molar amounts. libretexts.orgbccampus.ca

The following table shows the theoretical percentages for C₈H₉BrClN₂ alongside a set of hypothetical experimental results that would serve to confirm the empirical formula.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 36.30 | 36.25 |

| Hydrogen (H) | 3.44 | 3.48 |

| Nitrogen (N) | 10.59 | 10.55 |

| Bromine (Br) | 30.20 | 30.15 |

| Chlorine (Cl) | 13.40 | 13.45 |

This table presents hypothetical data for illustrative purposes.

From these experimental results, one can back-calculate the empirical formula, confirming the C₈H₉BrClN₂ composition and thus verifying the identity of the compound.

Applications in Materials Science and Chemical Biology

Use in the Synthesis of Organic Electronic Materials

Indole and its derivatives are electron-rich aromatic systems that can be incorporated into conjugated organic polymers and small molecules. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to functionalize the 2-amino-5-bromo-indole scaffold at multiple positions allows for the tuning of its electronic properties, such as the HOMO/LUMO energy levels, and the control of its solid-state packing. Through palladium-catalyzed cross-coupling reactions at the 5-position, the indole core can be linked to other aromatic units to create extended π-conjugated systems, which are essential for charge transport and light emission in organic electronic devices.

Application as a Chemical Probe or Labeling Agent

Indole derivatives often exhibit intrinsic fluorescence, making them valuable as fluorescent probes for sensing and imaging in biological systems. mdpi.com The fluorescence properties (e.g., emission wavelength, quantum yield) are sensitive to the local environment and can be modulated by the introduction of substituents. nih.gov The 2-amino-5-bromo-indole scaffold can be developed into chemical probes for detecting specific analytes or changes in the cellular environment, such as pH. mdpi.com The amino group provides a convenient site for attaching linkers to connect the indole fluorophore to other molecules, while the bromine can be used to further tune the photophysical properties or attach the probe to a target molecule. mdpi.com

Advanced Applications in Organic and Materials Synthesis

Utilization as a Versatile Synthon in Natural Product Total Synthesis

The brominated indole (B1671886) motif is a recurring structural feature in a vast array of marine alkaloids, many of which exhibit significant biological activities. nih.govmdpi.com Consequently, 2-Amino-5-bromo-1H-indole serves as a critical synthon—a molecular fragment used to build up a larger molecule—in the total synthesis of these and other complex natural products. The bromine atom is not merely a passive substituent; it acts as a strategic functional handle for introducing further complexity through various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the construction of intricate carbon-carbon and carbon-heteroatom bonds that are central to the target molecule's architecture.

Table 1: Examples of Marine Natural Product Classes Containing Brominated Indole Scaffolds

| Natural Product Class | Representative Compound | Source Organism (Typical) | Key Structural Feature |

|---|---|---|---|

| Aplysinopsins | 6-Bromoaplysinopsin | Marine Sponges (e.g., Thorecta) | Brominated Tryptophan-derived core |

| Nortopsentins | Nortopsentin A | Marine Sponges (e.g., Spongosorites) | Bis-indole alkaloid with bromine |

| Hamacanthins | Hamacanthin A | Marine Sponges (e.g., Hamacantha) | Pyridoacridine core with brominated indole |

This table showcases classes of natural products for which a synthon like 2-Amino-5-bromo-1H-indole would be a logical precursor in a retrosynthetic analysis.

Development of Advanced Materials Precursors

The same reactivity that makes 2-Amino-5-bromo-1H-indole valuable in natural product synthesis also positions it as a promising precursor for advanced materials with unique electronic and physical properties.

The bifunctional nature of 2-Amino-5-bromo-1H-indole allows it to be used as a monomer in step-growth polymerization. The bromine atom can participate in metal-catalyzed cross-coupling polymerizations, such as Suzuki or Stille polycondensation, with appropriate di-boronic esters or di-stannanes to form conjugated polymers. The amino group offers another route for polymerization, enabling the formation of polyamides, polyimines, or polyureas through reactions with di-acyl chlorides, dialdehydes, or diisocyanates, respectively.

Incorporating the indole moiety into a polymer backbone can impart several desirable properties, including:

Thermal Stability: The rigid, aromatic nature of the indole ring contributes to high thermal stability.

Conductivity: When part of a conjugated system, the electron-rich indole can facilitate charge transport, making the polymers potentially useful as organic semiconductors.

Photophysical Properties: The indole unit can act as a chromophore, leading to polymers with interesting absorption and emission characteristics.

Indole derivatives are increasingly being investigated for their applications in organic optoelectronics, such as in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The indole nucleus is an excellent electron-donating system, a key feature for charge transport and for tuning the HOMO-LUMO energy gap of a material.

2-Amino-5-bromo-1H-indole is a particularly attractive precursor for these applications for several reasons:

Functional Handles for Tuning: The amino (electron-donating) and bromo (electron-withdrawing and a coupling site) groups provide orthogonal points for modification. This allows for precise tuning of the electronic properties (e.g., HOMO/LUMO levels) and, consequently, the color and efficiency of light emission or absorption. chemrxiv.org

Fluorescence: Indole-based systems are often highly fluorescent. rsc.org By building larger π-conjugated systems starting from this indole synthon, materials that emit light across the visible spectrum can be designed.

Hole-Transport Properties: The electron-rich nature of the indole core makes it suitable for use in hole-transport layers (HTLs) in electronic devices, facilitating the efficient injection and movement of positive charge carriers.

Table 2: Potential Influence of Substituents on Optoelectronic Properties of Indole Derivatives

| Substituent/Position | Type | Typical Effect on Indole Core | Potential Application Impact |

|---|---|---|---|

| 2-Amino | Electron-Donating Group (EDG) | Raises HOMO energy level | Red-shifts fluorescence, improves hole injection |

| 5-Bromo | Electron-Withdrawing Group (EWG) / Coupling Site | Lowers LUMO energy level / Allows π-extension | Blue-shifts fluorescence, enables synthesis of larger conjugated systems |

Role in Catalysis

The structural elements of 2-Amino-5-bromo-1H-indole also lend themselves to the development of novel catalysts, both in organometallic chemistry and in the rapidly growing field of organocatalysis.

Ancillary ligands play a crucial role in modulating the reactivity and selectivity of a metal center in organometallic catalysis. acs.orgwiley.com 2-Amino-5-bromo-1H-indole is an ideal scaffold for creating bespoke ligands. The bromine atom can be readily converted into other functional groups, most notably phosphines, N-heterocyclic carbenes (NHCs), or pyridyl units, via cross-coupling chemistry. These newly installed groups can then coordinate to a transition metal.

Simultaneously, the 2-amino group can act as a secondary coordination site, leading to the formation of pincer-type or bidentate ligands. Such chelating ligands often form highly stable and well-defined metal complexes, which can exhibit superior catalytic activity and selectivity in reactions such as hydrogenation, cross-coupling, and C-H activation.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. nih.gov Indole derivatives have been widely used as versatile platforms in this context. acs.orgbenthamdirect.com The indole ring can participate in a variety of catalytic activation modes, including forming nucleophilic enamines or electrophilic iminium ions.

While the parent 2-amino-5-bromo-1H-indole is not itself a catalyst, it is a precursor to derivatives that can be. The 2-amino group can be derivatized into a thiourea (B124793), squaramide, or other hydrogen-bond-donating moiety. These functional groups are known to activate electrophiles and control stereochemistry in asymmetric reactions. nih.gov The indole framework provides a rigid and tunable backbone to orient these catalytic groups, making derivatives of 2-amino-5-bromo-1H-indole promising candidates for the development of new, highly effective organocatalysts for stereoselective transformations. nih.govrsc.org

Development of Novel Analytical Probes and Reagents (excluding biological sensing applications)

The unique chemical architecture of 2-Amino-5-bromo-1H-indole hydrochloride, featuring an electron-rich indole nucleus, a reactive amino group, and a halogen substituent, establishes it as a valuable precursor for the synthesis of advanced analytical probes and reagents. These derivatives are engineered for high selectivity and sensitivity in detecting various chemical species in non-biological contexts, such as environmental monitoring and industrial process control. The development primarily leverages the indole scaffold's capacity for strong hydrogen bonding and its dynamic photophysical properties.

Anion Chemosensors: A significant application of indole derivatives is in the creation of chemosensors for anion detection. The N-H proton of the indole ring is sufficiently acidic to act as a hydrogen-bond donor, forming stable complexes with various anions. This interaction can be designed to trigger a noticeable change in the molecule's optical properties, such as a color shift (colorimetric) or a change in light emission (fluorometric), signaling the presence of the target anion. rsc.orgresearchgate.net

Researchers have synthesized a range of indole-based receptors that can selectively recognize anions like fluoride (B91410) and cyanide. rsc.org The design of these sensors often incorporates the indole group as the binding site and couples it with different electron-accepting units. This "donor-acceptor" structure allows for an intramolecular charge transfer (ICT) process upon anion binding, which directly influences the compound's absorption and fluorescence spectra. rsc.orgresearchgate.net The strength of this interaction and the resulting signal can be fine-tuned by modifying the substituents on the indole ring. For instance, the presence of a bromine atom, as in the parent compound, can enhance the hydrogen-bond donating character of the indole N-H group, potentially increasing the binding affinity and sensitivity of the sensor. researchgate.net

| Target Analyte | Sensing Principle | Detection Method | Key Structural Feature |

|---|---|---|---|

| Fluoride (F⁻) | Hydrogen bonding with indole N-H | Colorimetric & Fluorometric | Indole donor with a strong electron-acceptor unit |

| Cyanide (CN⁻) | Hydrogen bonding and/or chemical reaction | Colorimetric & Fluorometric | Indole coupled to signaling units like quinone |

| Acetate (OAc⁻) | Hydrogen bonding with indole N-H | Fluorometric | Macrocyclic structures containing indole units |